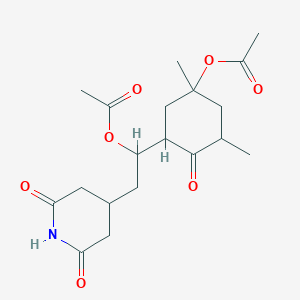
E 73 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E 73 acetate: , also known as ethyl acetate, is a significant chemical compound widely used in various industries. It is a colorless liquid characterized by a distinctive sweet, fruity smell, often likened to pears. Its chemical formula is C4H8O2 , and it belongs to the ester functional group (-COO-). Ethyl acetate is known for its versatility and is used in applications ranging from solvents in paints and coatings to flavoring agents in food products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl acetate is primarily synthesized via the esterification of ethanol and acetic acid, a reaction catalyzed by concentrated sulfuric acid. This reaction is an example of a condensation reaction, with water being produced as a by-product: [ \text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: On an industrial scale, ethyl acetate is commonly synthesized using the Fischer esterification method or through the Tishchenko reaction, which involves the use of two equivalents of acetaldehyde in the presence of an alkoxide catalyst . Another method includes the ethanol dehydrogenation reaction, which is more environmentally friendly and energy-efficient .
Chemical Reactions Analysis
Types of Reactions: Ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: Ethyl acetate can be hydrolyzed back into ethanol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: Ethyl acetate can be reduced to ethanol using reducing agents like lithium aluminum hydride.
Substitution: Ethyl acetate can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Ethanol and acetic acid.
Reduction: Ethanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in chromatography and other analytical techniques.
Biology: Utilized in the extraction and purification of biological compounds.
Medicine: Employed in the formulation of pharmaceuticals and as an extraction solvent for antibiotics.
Industry: Used in the manufacture of artificial leather, photographic films, and as a flavoring agent in food products
Mechanism of Action
The mechanism of action of ethyl acetate is primarily related to its role as a solvent. It dissolves various substances, facilitating chemical reactions and extractions. In biological systems, ethyl acetate can penetrate cell membranes, aiding in the extraction of intracellular compounds. Its effectiveness as a solvent is due to its moderate polarity and ability to dissolve both polar and non-polar substances .
Comparison with Similar Compounds
Ethyl acetate can be compared with other similar esters such as:
Methyl acetate (C3H6O2): Similar in structure but with a lower molecular weight and boiling point.
Isobutyl acetate (C6H12O2): Has a higher molecular weight and boiling point, used in different industrial applications.
Isoamyl acetate (C7H14O2): Known for its strong banana-like odor, used in flavorings and fragrances.
Benzyl acetate (C9H10O2): Used in perfumery and as a solvent in the chemical industry .
Ethyl acetate stands out due to its balance of volatility, solvency, and low toxicity, making it a preferred choice in many applications.
Properties
CAS No. |
4348-92-9 |
|---|---|
Molecular Formula |
C19H27NO7 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[1-(5-acetyloxy-3,5-dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl] acetate |
InChI |
InChI=1S/C19H27NO7/c1-10-8-19(4,27-12(3)22)9-14(18(10)25)15(26-11(2)21)5-13-6-16(23)20-17(24)7-13/h10,13-15H,5-9H2,1-4H3,(H,20,23,24) |
InChI Key |
CJDRKNGHQAWMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)OC(=O)C)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)
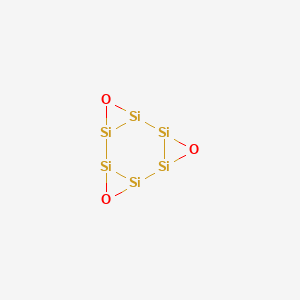
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)
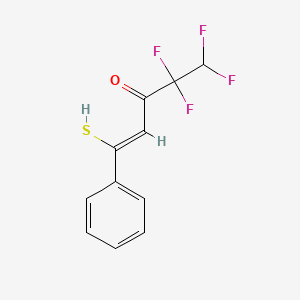
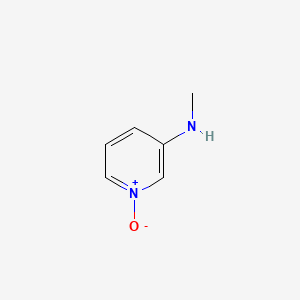
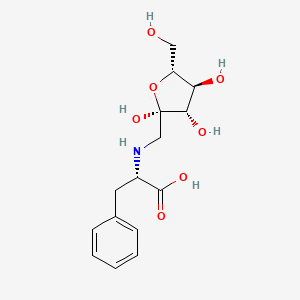

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
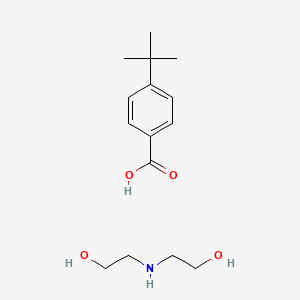
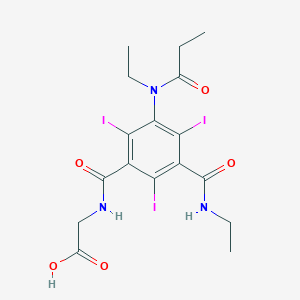
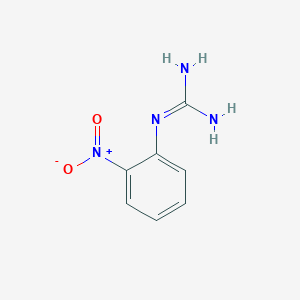
![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)
![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)
